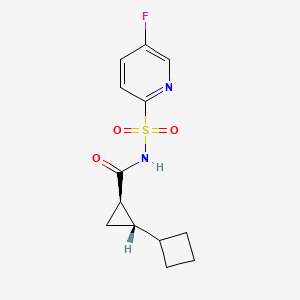
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide involves the inhibition of PARP-1, which leads to the accumulation of DNA damage and ultimately, cell death. This has been observed in various cancer cell lines, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been reported to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. However, its effects on normal cells and tissues are yet to be fully elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide in lab experiments include its high potency and specificity towards PARP-1, making it an ideal tool for studying the role of PARP-1 in DNA repair and cell death pathways. However, its limitations include its potential toxicity towards normal cells and tissues, which requires careful optimization of dosage and treatment duration.
Orientations Futures
The potential applications of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide in the field of medicinal chemistry are vast. Some of the future directions include:
1. Development of novel PARP inhibitors based on the structure of this compound.
2. Optimization of dosage and treatment duration to minimize toxicity towards normal cells and tissues.
3. Investigation of the effects of this compound on different types of cancer.
4. Evaluation of the potential of this compound as a radiosensitizer in cancer therapy.
5. Investigation of the effects of this compound on DNA repair and cell death pathways in normal cells and tissues.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its high potency and specificity towards PARP-1 make it an ideal tool for studying the role of PARP-1 in DNA repair and cell death pathways. However, its potential toxicity towards normal cells and tissues requires careful optimization of dosage and treatment duration. Further research is needed to fully elucidate its biochemical and physiological effects and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide involves the reaction of cyclobutylamine with 5-fluoro-2-pyridinesulfonyl chloride followed by the addition of cyclopropanecarboxylic acid. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against the enzyme PARP-1, which is involved in DNA repair and cell death pathways. This makes it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
(1R,2S)-2-cyclobutyl-N-(5-fluoropyridin-2-yl)sulfonylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-9-4-5-12(15-7-9)20(18,19)16-13(17)11-6-10(11)8-2-1-3-8/h4-5,7-8,10-11H,1-3,6H2,(H,16,17)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMLOQOUPEIBB-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC2C(=O)NS(=O)(=O)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H]2C[C@H]2C(=O)NS(=O)(=O)C3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,7aS)-2-phenyl-N-[[4-(propylamino)phenyl]methyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7339036.png)

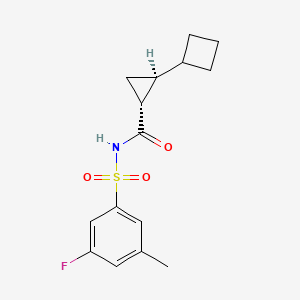
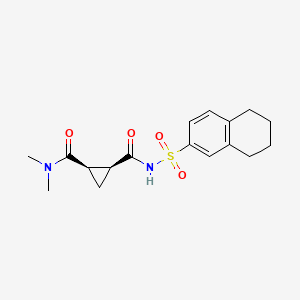

![(1R,2S)-2-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-N,1-N-dimethylcyclopropane-1,2-dicarboxamide](/img/structure/B7339051.png)
![(1R,2S)-2-cyclobutyl-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]sulfonylcyclopropane-1-carboxamide](/img/structure/B7339064.png)
![(1R,2S)-2-cyclobutyl-N-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339069.png)
![(1R,2S)-N-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]-2-cyclobutylcyclopropane-1-carboxamide](/img/structure/B7339077.png)
![(1R,2S)-2-cyclobutyl-N-[(4-ethyl-1,3-thiazol-2-yl)sulfonyl]cyclopropane-1-carboxamide](/img/structure/B7339081.png)
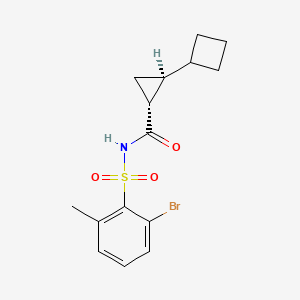
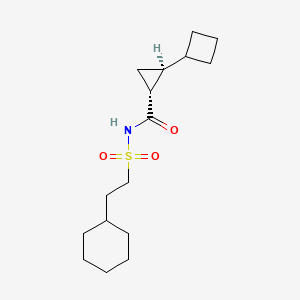
![4-[[(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-yl]amino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7339110.png)
